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Compound of Interest

Compound Name: Citiolone

Cat. No.: B1669098

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of citiolone, a derivative of the amino
acid homocysteine. It details its chemical properties, synthesis, multifaceted mechanism of
action, therapeutic applications, and relevant experimental protocols. The information is
intended to serve as a foundational resource for professionals engaged in pharmacological
research and drug development.

Core Chemical and Physical Properties

Citiolone, also known as N-acetylhomocysteine thiolactone, is a heterocyclic compound
derived from the cyclization of N-acetylated homocysteine.[1] Its key properties are
summarized below.
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Property Data

IUPAC Name N-(2-oxothiolan-3-yl)acetamide[1]
N-Acetylhomocysteine thiolactone, Cythiolone,

Synonyms

Citiolase, Thioxidrene[1]

CAS Number 1195-16-0[1]

Molecular Formula C6HINO2S[1]

Molecular Weight 159.21 g/mol

Appearance White to off-white crystalline powder
Melting Point 109-111 °C

Classification N-acyl-amino acid

Synthesis from Homocysteine Precursor

Citiolone can be synthesized in a single-step reaction from D,L-homocysteine thiolactone
hydrochloride. The process involves the acylation of the amino group of the homocysteine
derivative.

Experimental Protocol: Single-Step Synthesis

e Suspension Preparation: Add D,L-homocysteine thiolactone hydrochloride (e.g., 6.14 g, 0.04
mol) to chloroform (e.g., 150 mL) and place the mixture in an ice bath to form a suspension.

o Acylation: Add methacryloyl chloride (e.g., 5.02 g, 0.048 mol) to the suspension.

o Base Addition: Add triethylamine (e.g., 9.70 g, 0.096 mol) dropwise over approximately 20
minutes. The suspension will gradually transform into a reddish solution.

o Reaction: Stir the solution in the ice bath for 2 hours, monitoring the reaction progress with
thin-layer chromatography.

 Purification: Wash the reaction mixture with brine (e.g., 60 mL x 2) and extract the aqueous
phase with chloroform (e.g., 60 mL x 2). Dry the combined organic phases with sodium
sulfate and filter.
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e Precipitation and Isolation: Concentrate the filtrate to a smaller volume (e.g., 50 mL) and add

it slowly to hexane (e.g., 100 mL) to precipitate the product. Filter the resulting powder and

dry it under a vacuum for 2 hours. This process has a reported yield of 83.9%.
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Caption: Workflow for the single-step synthesis of citiolone.
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Mechanism of Action

Citiolone exhibits a range of biological activities, primarily centered around its antioxidant,
hepatoprotective, and neuroprotective properties.

Antioxidant and Free Radical Scavenging

Citiolone functions as a potent antioxidant through multiple mechanisms. It is a known free
radical scavenger, particularly effective against hydroxyl radicals. A key aspect of its action is
the modulation of the endogenous antioxidant system. Citiolone enhances the synthesis of
glutathione (GSH), a critical intracellular antioxidant, and helps preserve sulfhydryl (SH) groups
through its thiolactone ring structure. This indirect action on GSH levels distinguishes it from
direct cysteine donors like N-acetylcysteine (NAC). Furthermore, it can accelerate the activity of
superoxide dismutase (SOD). Research suggests its hepatoprotective effects may involve the
Nrf2/ARE signaling pathway, a primary regulator of antioxidant and detoxification enzyme
expression.
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Caption: Citiolone's antioxidant and cytoprotective mechanisms.

Neuroprotective Effects
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In neurodegenerative models, citiolone demonstrates significant neuroprotective activity.
Oxidative stress is a key factor in neurodegenerative disorders. Citiolone has been shown to
inhibit neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), which is used to
model Parkinson's disease. Its protective action is linked to its ability to block the generation of
hydrogen peroxide (H202) and other reactive oxygen species triggered by neurotoxins.

Hepatoprotective and Mucolytic Functions

Citiolone is used in liver therapy and has been shown in clinical trials to improve liver function
tests in patients with chronic hepatitis. Its hepatoprotective effects are largely attributed to its
potent antioxidant properties, which protect liver cells from free radical-induced damage.
Additionally, citiolone is recognized for its mucolytic and muco-regulating properties, where it
helps to reduce the viscosity of mucus in respiratory conditions.

Therapeutic Applications and Efficacy

Clinical and preclinical studies have investigated citiolone for several conditions. The primary
applications are in liver therapy, but its antioxidant and mucolytic properties have led to broader
use.

Therapeutic Area Key Findings Model/Study Type

Statistically significant
_ N improvement in liver function Double-blind, placebo-
Chronic Hepatitis o ) )
tests and clinical picture controlled trial

compared to placebo.

Mitigates 6-OHDA-induced
Neuroprotection neurotoxicity; EC50 of 2.96 +
0.7 mM. Reduces H202 levels.

In vitro study (SH-SY5Y

neuroblastoma cells)

Recognized for reducing ) )
] ] o ) General research in respiratory
Mucolytic Agent mucus viscosity in respiratory .
N medicine
conditions.

Protects hamster cells from
) damage induced by low- _
Hypothermia Damage - In vitro cell study
temperature conditions (8-25

°Q).
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Key Experimental Methodologies
In Vitro Neuroprotection Assay

This protocol is used to evaluate the protective effects of citiolone against a neurotoxin.
e Cell Culture: Culture SH-SY5Y human neuroblastoma cells under standard conditions.

o Toxicity Assessment: Determine the cytotoxic concentration of the neurotoxic agent (e.g., 6-
OHDA) on the SH-SY5Y cells. 6-OHDA has been shown to be cytotoxic at concentrations
above 3 pM.

o Treatment: Pre-treat cells with varying concentrations of citiolone before exposing them to
the predetermined cytotoxic concentration of 6-OHDA.

 Viability Measurement: Assess cell viability using a standard method (e.g., MTT assay) to
determine citiolone's protective effect and calculate the EC50 value.

e Mechanism Analysis: To confirm the mechanism, measure the levels of H202 generation in
the presence or absence of citiolone in 6-OHDA-treated cells.
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Caption: Workflow for an in vitro neuroprotection assay.

Clinical Trial Protocol for Chronic Hepatitis

This outlines the design for a study evaluating citiolone's efficacy in liver disease.

o Study Design: A double-blind, placebo-controlled, "between patients" trial.
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» Patient Population: Two cohorts: one with persistent chronic hepatitis, and another with
aggressive chronic hepatitis and/or compensated cirrhosis. Diagnosis is confirmed via
clinical, laboratory, and biopsy findings.

« Intervention: Patients receive either citiolone or a matching placebo. All participants may
receive a basic therapy of a multivitamin complex.

e Primary Outcome Measures:
o Changes in liver function exploration tests (e.g., transaminases).
o Improvement in the overall clinical picture.

e Secondary Outcome Measures: Post-treatment liver biopsies in a subset of patients to
evaluate improvements in the liver cell picture.

 Statistical Analysis: Comparison of the outcomes between the citiolone and placebo groups
to determine therapeutic effectiveness.

Toxicology and Safety Profile

Citiolone is generally considered to have a low toxicity profile. However, adverse reactions
have been reported.

Toxicity Type Data

Acute Toxicity Intravenous LD50 in mice: 1200 mg/kg.

A case of fixed-drug eruption was reported in a
7-year-old girl. Symptoms included pruritic
) erythema and blister formation 5 hours after a
Adverse Drug Reaction ] )
300 mg oral dose. Patch testing with 10%
citiolone in DMSO was positive on the

previously affected skin.

Conclusion
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Citiolone, a thiolactone derivative of homocysteine, is a pharmacologically active compound
with significant therapeutic potential. Its primary mechanisms of action—centered on potent
antioxidant and free radical scavenging activities—confer hepatoprotective and neuroprotective
effects. Clinical evidence supports its use in improving liver function in chronic hepatitis, and
preclinical data highlight its promise in mitigating neurotoxicity. While generally safe, rare
adverse reactions can occur. Further research is warranted to fully elucidate its molecular
pathways, such as its interaction with the Nrf2 system, and to explore its potential in other
conditions where oxidative stress is a key pathological factor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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